

A Technical Guide to Research-Grade 1-Docosanethiol for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Docosanethiol**

Cat. No.: **B1347568**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade **1-Docosanethiol**, a long-chain alkanethiol crucial for advancements in materials science and nanotechnology. This document details commercial suppliers, key technical data, and established experimental protocols for its application in the formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles.

Commercial Availability and Specifications

Research-grade **1-Docosanethiol** (CAS No. 7773-83-3) is available from a select number of specialized chemical suppliers. Purity levels for research applications are typically offered at $\geq 97\%$ or $\geq 98\%$. Below is a summary of offerings from notable suppliers.

Supplier	Reported Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number
TCI America	>98.0% (GC)	C ₂₂ H ₄₆ S	342.67	7773-83-3
Ambeed (via Sigma-Aldrich)	98%	C ₂₂ H ₄₆ S	342.67	7773-83-3
CP Lab Safety	min 97% (GC)	C ₂₂ H ₄₆ S	342.67	7773-83-3
Apollo Scientific	98%	C ₂₂ H ₄₆ S	342.67	7773-83-3

Note: The information presented is based on publicly available data from supplier websites and may vary by batch. It is recommended to request a batch-specific Certificate of Analysis (CoA) for precise specifications.

Physicochemical Properties

1-Docosanethiol is a long-chain aliphatic thiol, existing as a solid at room temperature. Its extended alkyl chain imparts significant hydrophobicity, a key characteristic for the formation of highly ordered and robust self-assembled monolayers.

Property	Value
Appearance	White to off-white solid
Melting Point	Not specified by most suppliers
Boiling Point	Not specified by most suppliers
Solubility	Soluble in nonpolar organic solvents (e.g., chloroform, toluene, hexane). Insoluble in water.

Experimental Protocols

The following are detailed methodologies for the two primary research applications of **1-Docosanethiol**: the formation of self-assembled monolayers on gold surfaces and the functionalization of nanoparticles.

Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol is adapted from established procedures for long-chain alkanethiols and is optimized for creating a highly ordered, hydrophobic surface using **1-Docosanethiol**. The extended length of the C22 alkyl chain may require longer incubation times compared to shorter thiols to achieve a well-ordered monolayer.

Materials and Reagents:

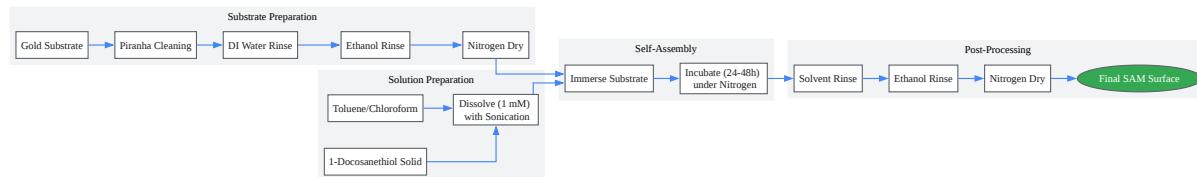
- **1-Docosanethiol**

- Gold-coated substrates (e.g., silicon wafers, glass slides)
- Absolute ethanol (200 proof)
- A suitable nonpolar solvent for **1-Docosanethiol** (e.g., Toluene or Chloroform)
- Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
- Deionized water (18 MΩ·cm)
- Dry nitrogen gas
- Glass or polypropylene containers with sealable caps
- Sonicator
- Tweezers for sample handling

Procedure:

- Gold Substrate Cleaning:
 - Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).
 - Thoroughly rinse the substrate with copious amounts of deionized water.
 - Rinse with absolute ethanol.
 - Dry the substrate under a gentle stream of dry nitrogen gas. The gold surface should be pristine and hydrophilic.
- Preparation of **1-Docosanethiol** Solution:
 - Prepare a 1 mM solution of **1-Docosanethiol** in a suitable solvent such as toluene or chloroform. Due to the long alkyl chain and solid nature of **1-Docosanethiol**, gentle warming and sonication may be necessary to ensure complete dissolution.

- Self-Assembly Process:


- Immediately immerse the clean, dry gold substrate into the **1-Docosanethiol** solution in a clean container.
- To minimize oxidation and contamination, purge the headspace of the container with dry nitrogen gas before sealing the cap.
- Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times may promote a more ordered and densely packed monolayer.

- Rinsing and Drying:

- Remove the substrate from the thiol solution using clean tweezers.
- Rinse the surface thoroughly with the solvent used for the solution (toluene or chloroform) to remove any physisorbed molecules.
- Perform a final rinse with absolute ethanol.
- Dry the substrate under a gentle stream of dry nitrogen gas.

- Storage:

- Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere, to prevent surface contamination.

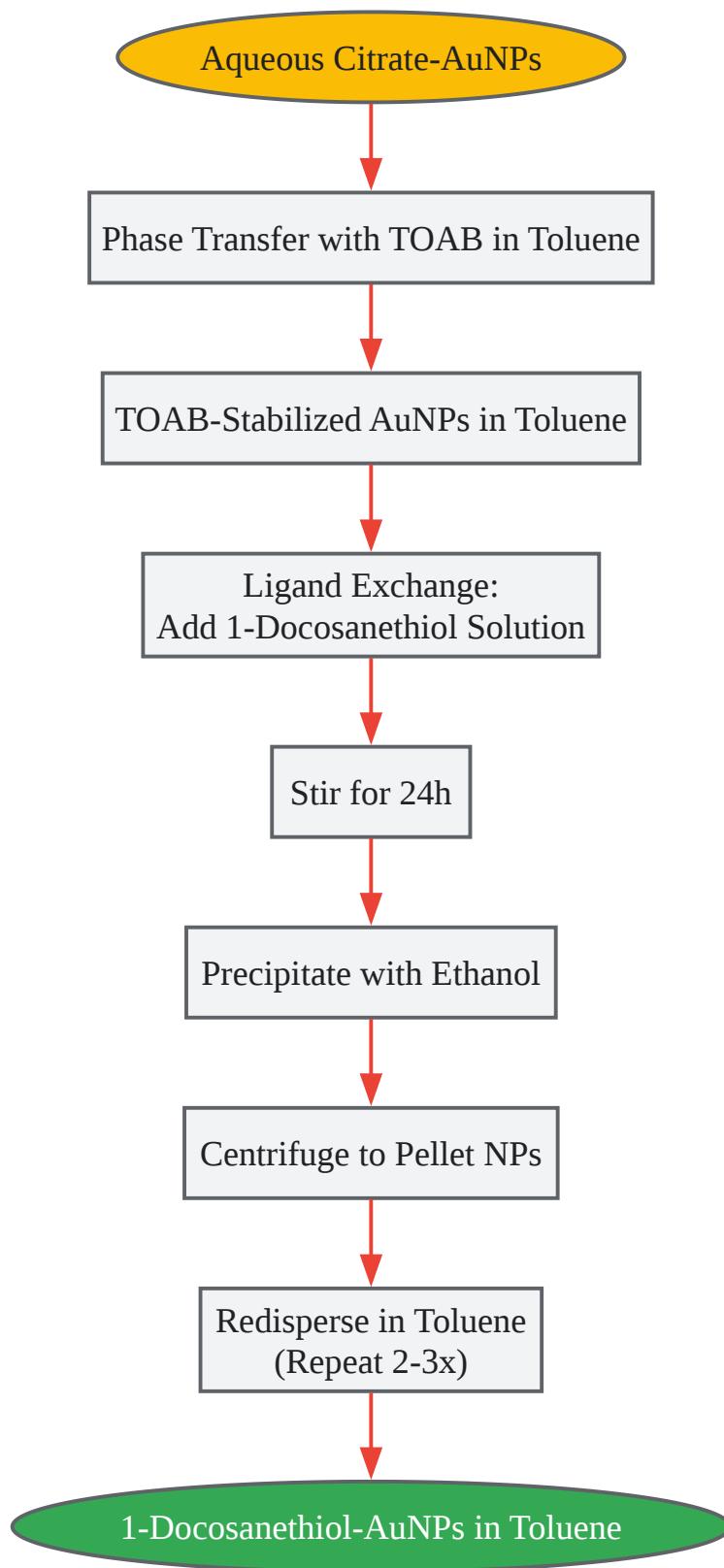
[Click to download full resolution via product page](#)

Workflow for the formation of **1-Docosanethiol** self-assembled monolayers on a gold substrate.

Functionalization of Gold Nanoparticles

This protocol outlines a method for the surface functionalization of pre-synthesized gold nanoparticles (AuNPs) with **1-Docosanethiol**. This process, often termed ligand exchange, replaces existing capping agents with the long-chain thiol to create highly stable, hydrophobic nanoparticles.

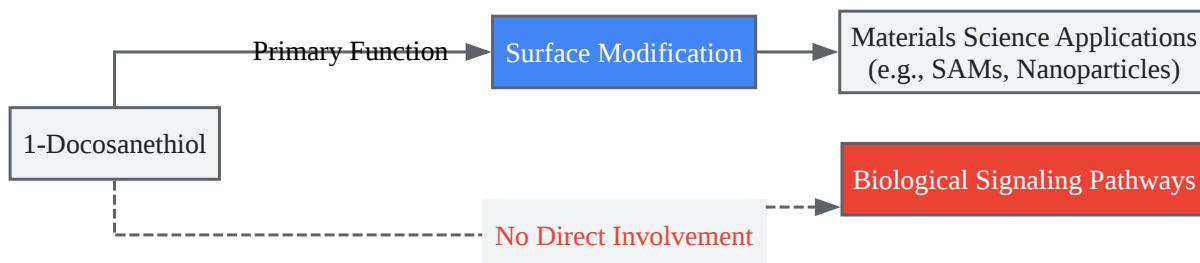
Materials and Reagents:


- Aqueous solution of citrate-stabilized gold nanoparticles
- **1-Docosanethiol**
- Toluene
- Ethanol
- Tetraoctylammonium bromide (TOAB)

- Separatory funnel
- Centrifuge

Procedure:

- Phase Transfer of Gold Nanoparticles:
 - In a separatory funnel, combine 10 mL of the aqueous citrate-stabilized AuNP solution with 10 mL of a 50 mM TOAB solution in toluene.
 - Shake the funnel vigorously for 5-10 minutes to facilitate the transfer of the AuNPs from the aqueous phase to the organic (toluene) phase. The toluene layer should develop the characteristic ruby-red color of the AuNP solution.
 - Allow the layers to separate and carefully collect the upper organic phase containing the TOAB-stabilized AuNPs.
- Preparation of **1-Docosanethiol** Solution:
 - Prepare a 10 mM solution of **1-Docosanethiol** in toluene. Gentle warming and sonication may be required for complete dissolution.
- Ligand Exchange:
 - To the toluene solution of TOAB-stabilized AuNPs, add the **1-Docosanethiol** solution dropwise while stirring vigorously. A typical molar ratio of thiol to gold atoms is in the range of 100:1 to 1000:1.
 - Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours to ensure complete ligand exchange.
- Purification of Functionalized Nanoparticles:
 - Add ethanol (approximately twice the volume of the toluene solution) to the reaction mixture to precipitate the **1-Docosanethiol** functionalized nanoparticles.
 - Centrifuge the mixture to pellet the nanoparticles.


- Discard the supernatant and redisperse the nanoparticle pellet in fresh toluene.
- Repeat the precipitation and redispersion steps 2-3 times to remove excess free thiol and TOAB.
- Final Storage:
 - Redisperse the purified **1-Docosanethiol** functionalized nanoparticles in a minimal amount of toluene and store at 4°C in a tightly sealed vial.

[Click to download full resolution via product page](#)

Workflow for the functionalization of gold nanoparticles with **1-Docosanethiol**.

Signaling Pathways

1-Docosanethiol is primarily utilized in materials science and nanotechnology for surface modification. Its role is to form inert, hydrophobic, and well-ordered layers on substrates. There are no known biological signaling pathways in which **1-Docosanethiol** is directly involved. Its applications in the life sciences are typically related to creating specific surface properties for biosensors, drug delivery vehicles, or biocompatible coatings, rather than interacting with cellular signaling cascades.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Technical Guide to Research-Grade 1-Docosanethiol for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347568#commercial-suppliers-of-research-grade-1-docosanethiol\]](https://www.benchchem.com/product/b1347568#commercial-suppliers-of-research-grade-1-docosanethiol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com